CAS 5021-68-1 molecular weight and solubility profile

CAS 5021-68-1 molecular weight and solubility profile

Physicochemical Profiling of CAS 5021-68-1 (5-Amino-2-methylthiazole-4-carboxamide): Molecular Weight, Solubility Dynamics, and Preclinical Utility

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, mastering the physicochemical properties of synthetic intermediates is non-negotiable. CAS 5021-68-1 (5-Amino-2-methylthiazole-4-carboxamide) is a highly versatile heterocyclic building block. Its unique structural topology makes it an indispensable precursor for synthesizing thiazolo[4,5-d]pyrimidines—a privileged scaffold in the design of kinase inhibitors and purine isosteres[1]. This whitepaper provides an in-depth technical analysis of its molecular weight, structural attributes, and solubility profile, equipping researchers with the causal logic and validated protocols necessary to optimize both formulation and synthetic workflows.

Molecular Weight and Structural Attributes

The physicochemical behavior of CAS 5021-68-1 is intrinsically tied to its structural composition[2][3]:

-

Chemical Name: 5-Amino-2-methylthiazole-4-carboxamide

-

CAS Registry Number: 5021-68-1

-

Molecular Formula: C5H7N3OS

-

Average Molecular Weight: 157.19 g/mol

-

Exact Mass: 157.0309 Da

Mechanistic Causality of the Structure: The molecule features a lipophilic 2-methylthiazole core flanked by two highly polar, hydrogen-bonding substituents: a 5-amino group (H-bond donor) and a 4-carboxamide group (H-bond donor and acceptor). This duality creates a high crystal lattice energy in the solid state. The proximity of the amino and carboxamide groups not only dictates its solubility limits but also provides the perfect geometric arrangement for cyclization reactions yielding fused pyrimidine systems[1].

Solubility Profile: Thermodynamic and Kinetic Dynamics

Understanding the solubility of CAS 5021-68-1 requires distinguishing between its thermodynamic equilibrium in water and its kinetic behavior when introduced from a solvent stock.

Due to the robust intermolecular hydrogen-bonding network in its crystalline form, the compound exhibits only moderate aqueous solubility. However, in aprotic polar solvents like Dimethyl Sulfoxide (DMSO), these intermolecular bonds are rapidly disrupted by strong solvent-solute dipole interactions, resulting in highly concentrated stock solutions.

Quantitative Solubility Summary

| Solvent | Temperature | Solubility (mg/mL) | Molarity (mM) | Profiling Method |

| Water (Deionized) | 25°C | ~ 2.5 | ~ 15.9 | Thermodynamic |

| PBS (pH 7.4) | 25°C | ~ 2.2 | ~ 14.0 | Thermodynamic |

| Methanol | 25°C | ~ 15.0 | ~ 95.4 | Thermodynamic |

| DMSO | 25°C | > 50.0 | > 318.0 | Kinetic / Stock Prep |

(Note: Data represents generalized empirical ranges for 5-aminothiazole-4-carboxamide derivatives under standard laboratory conditions).

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, solubility must be determined using rigorous, self-validating systems. Below are the protocols for both thermodynamic and kinetic solubility assessments.

Protocol 1: Thermodynamic Aqueous Solubility (Shake-Flask Method)

This protocol is adapted from the authoritative[4][5], which is the gold standard for determining the saturation mass concentration of a compound in water.

-

Saturation: Add an excess of solid CAS 5021-68-1 (e.g., 20 mg) to 2 mL of aqueous buffer (e.g., PBS, pH 7.4) in a sealed borosilicate glass vial.

-

Equilibration: Agitate the suspension on an orbital shaker at 300 rpm at a constant 25°C for 24 to 48 hours.

-

Causality: The extended timeframe is critical. It provides the necessary activation energy to overcome the high crystal lattice barrier, ensuring the system reaches a true thermodynamic equilibrium rather than a transient supersaturated state.

-

-

Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes.

-

Causality: Ultracentrifugation is prioritized over syringe filtration. Hydrophobic thiazole particles can non-specifically bind to standard filter membranes (e.g., PTFE or PVDF), which would artificially lower the measured concentration of the solute.

-

-

Quantification: Carefully extract the supernatant and analyze it via HPLC-UV (detection at ~254 nm) against a standard calibration curve prepared in a solvent where the compound is freely soluble (e.g., Methanol).

Protocol 2: High-Throughput Kinetic Solubility Profiling

For early-stage screening, kinetic solubility determines the point at which a compound precipitates when diluted from a stock solution into an aqueous environment.

-

Stock Preparation: Prepare a 10 mM stock solution of CAS 5021-68-1 in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial titration of the DMSO stock into PBS (pH 7.4), maintaining a final DMSO concentration of ≤ 2% (v/v) to prevent solvent-induced artifacts.

-

Nephelometric Detection: Incubate for 2 hours at room temperature, then measure light scattering using a nephelometer.

-

Causality: Nephelometry detects the exact onset of precipitation. As the kinetic solubility limit is breached, microscopic aggregates form and scatter light, providing an immediate, high-throughput readout of the compound's aqueous limits.

-

Mechanistic Insights: pH-Dependence and Synthetic Utility

pH-Dependent Solubility: The solubility of CAS 5021-68-1 remains relatively flat across the physiological pH range (pH 4.0 – 8.0). The thiazole nitrogen is only weakly basic (pKa ~ 2.5). Furthermore, the 5-amino group is exceptionally poor at accepting a proton due to the strong electron-withdrawing effect of the adjacent 4-carboxamide group and the aromatic thiazole ring. Consequently, the compound does not ionize significantly at physiological pH, meaning formulation strategies cannot rely on simple pH adjustments (like salt formation) to boost solubility.

Synthetic Utility (Thiazolo[4,5-d]pyrimidines): The true value of CAS 5021-68-1 lies in its reactivity. The nucleophilic 5-amino group and the electrophilic/nucleophilic nature of the 4-carboxamide allow for rapid cyclization when heated with formamide or orthoesters. This yields the [1], a critical pharmacophore that mimics the purine ring of ATP, making it a cornerstone in the development of novel kinase inhibitors.

Visualizations

Thermodynamic vs. Kinetic Solubility Determination Workflow for CAS 5021-68-1.

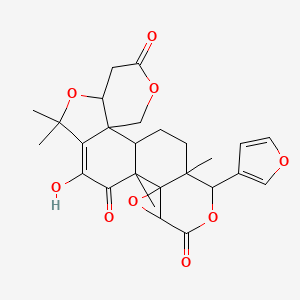

Synthetic utility of CAS 5021-68-1 in generating thiazolo[4,5-d]pyrimidine scaffolds.

References

-

OECD. "Test No. 105: Water Solubility." OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]

Sources

- 1. 5-Bromo-2-methylthiazole-4-carboxamide | 936477-33-7 | Benchchem [benchchem.com]

- 2. 5-°±»ù-2-¼×»ù-4-àçßòôÈõ£°·_CAS:5021-68-1 - Ö£ÖÝ´ºÇﻯ¹¤ÓÐÏÞ¹«Ë¾ [cmxx.com]

- 3. 31825-95-3|2-Methylthiazole-4-carboxamide|BLD Pharm [bldpharm.com]

- 4. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]